molecular formula C13H21Cl2FN2O B2771201 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1286273-08-2

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2771201
CAS RN: 1286273-08-2
M. Wt: 311.22
InChI Key: VPQKSXDLVJCKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O·2HCl . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 311.22 . The InChI code is InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16;;/h2 ... .

Scientific Research Applications

Safety and Hazards

The safety data sheet suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken such as removing the person to fresh air, rinsing the skin or eyes with water, and calling a poison center or doctor . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKSXDLVJCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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